Lithium (cyano-C)trihydroborate(1-)

Description

Theoretical Frameworks for Boron-Hydride Reactivity in Organic and Inorganic Chemistry

The reactivity of boron hydrides is rooted in their unique electronic structure. Boron, with three valence electrons, often forms "electron-deficient" compounds, where there are more valence orbitals than electrons to fill them. researchgate.net This leads to the formation of multicenter bonds, most notably the three-center two-electron (3c-2e) bond found in diborane (B8814927) (B₂H₆). libretexts.org This concept, extensively developed by William N. Lipscomb, is crucial for understanding the structure and bonding in boranes and their derivatives. pageplace.demdpi.com

In the context of complex hydridoborates like the tetrahedral [BH₄]⁻ anion, the bonding can be described by more conventional two-center two-electron bonds. libretexts.org However, the reactivity of the B-H bonds is significantly influenced by the nature of other groups attached to the boron atom. Electron-donating groups enhance the nucleophilicity of the hydride, making the reagent a stronger reductant. Conversely, electron-withdrawing groups, such as the cyano group in lithium (cyano-C)trihydroborate(1-), decrease the electron density on the boron and its associated hydrides, resulting in a milder and more selective reducing agent. borates.today

The Polyhedral Skeletal Electron Pair Theory (PSEPT), also known as Wade-Mingos rules, provides a framework for predicting the structures of more complex borane (B79455) clusters, which can be classified as closo-, nido-, or arachno- based on the number of skeletal electrons. researchgate.netmdpi.com While not directly applicable to the simple tetrahedral structure of (cyano-C)trihydroborate(1-), this theory is fundamental to the broader field of boron hydride chemistry. google.comelsevier.com

Historical Context of Borohydride (B1222165) Reagents and Their Derivatives in Synthetic Methodologies

The journey of borohydride reagents began in the 1940s with the work of Hermann Irving Schlesinger and Herbert C. Brown. borates.todaywikipedia.org Their research, initially focused on volatile uranium compounds, led to the discovery of sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄). borates.todaywikipedia.org This discovery was a landmark in synthetic chemistry, providing chemists with mild and selective reducing agents for transforming functional groups like aldehydes and ketones into alcohols. masterorganicchemistry.comascensusspecialties.com

The synthesis of these alkali metal borohydrides was a significant advancement. The Brown-Schlesinger process, which involves the reaction of sodium hydride with trimethyl borate (B1201080), became a key industrial method for producing sodium borohydride. wikipedia.orgenergy.gov Another method, the Bayer process, utilizes inorganic borates. wikipedia.org

The development of borohydride chemistry did not stop with NaBH₄ and LiBH₄. The realization that the reactivity of the borohydride anion could be fine-tuned by substituting one or more hydride ions with other groups led to the synthesis of a wide array of derivatives. wikipedia.org This includes reagents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, the latter being a close relative of the subject of this article. wikipedia.org These derivatives offered chemists greater control over the selectivity of reductions, enabling more complex and targeted synthetic strategies. acs.orgresearchgate.net

Structural Elucidation Methodologies for Boron-Containing Anions: A Research Perspective

Determining the precise three-dimensional arrangement of atoms in boron-containing anions is crucial for understanding their reactivity and physical properties. A variety of sophisticated analytical techniques are employed for this purpose.

Spectroscopic methods are also indispensable tools. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is highly informative for studying boron-containing compounds in solution. nih.govmdpi.com It provides insights into the electronic environment of the boron nucleus and can be used to identify different boron species in a mixture. Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, offering information about the B-H and other functional group stretches. researchgate.net For example, IR spectroscopy has been used to study the structural changes in sodium and lithium borohydride at low temperatures. researchgate.net

Other characterization techniques include:

Fourier Transform Infrared Spectroscopy (FT-IR): To identify functional groups. metu.edu.tr

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To study the morphology of crystalline materials. metu.edu.tr

Differential Thermal Analysis (DTA): To determine thermal properties. metu.edu.tr

These methodologies, often used in combination, provide a comprehensive picture of the structure and bonding in boron-containing anions. acs.orgnih.govsemanticscholar.orgresearchgate.net

Overview of Cyano-Substituted Boron Hydrides: Evolution and Current Research Relevance

The introduction of a cyano group into the borohydride framework marked a significant step in the evolution of these reagents. The electron-withdrawing nature of the cyano group tempers the reducing power of the parent borohydride, leading to enhanced stability and selectivity. borates.today Sodium cyanoborohydride (NaBH₃CN) became a widely used reagent, particularly for the reductive amination of aldehydes and ketones. wikipedia.org

Lithium (cyano-C)trihydroborate(1-), or lithium cyanotrihydroborate (LiBH₃CN), is a logical extension of this concept. ontosight.ai Its synthesis and reactivity have been explored, demonstrating its utility as a versatile reagent in organic synthesis. acs.org The presence of the lithium cation can influence the reactivity and solubility of the cyanotrihydroborate anion compared to its sodium counterpart. borates.today

Current research continues to explore the applications of cyano-substituted boron hydrides. Their unique properties make them valuable in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. ascensusspecialties.comresearchgate.netnih.gov The development of new synthetic methods utilizing these reagents, as well as the synthesis of novel cyano-substituted borane and carborane structures, remains an active area of investigation. rsc.org

Interactive Data Table: Comparison of Borohydride Reagents

| Compound Name | Formula | Key Characteristics |

| Lithium Borohydride | LiBH₄ | Stronger reducing agent than NaBH₄, soluble in ethers. borates.today |

| Sodium Borohydride | NaBH₄ | Widely used, versatile reducing agent. energy.gov |

| Sodium Cyanoborohydride | NaBH₃CN | Milder reductant, useful for reductive aminations. wikipedia.org |

| Lithium (cyano-C)trihydroborate(1-) | LiBH₃CN | Versatile and selective reducing agent. ontosight.ai |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder reductant due to electron-withdrawing acetate (B1210297) groups. wikipedia.org |

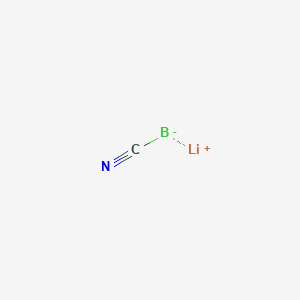

Structure

2D Structure

Properties

CAS No. |

19536-84-6 |

|---|---|

Molecular Formula |

CBLiN |

Molecular Weight |

43.8 g/mol |

InChI |

InChI=1S/CBN.Li/c2-1-3;/q-1;+1 |

InChI Key |

ODTYDHLTBYROHZ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-]C#N |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Cyano C Trihydroborate 1 and Analogous Compounds

Direct Synthesis Routes from Precursors: Optimization Strategies and Yield Enhancement in Research

The direct synthesis of cyanoborohydrides is a well-established method that relies on the reaction between a borane (B79455) donor and a cyanide salt. google.comgoogle.com The most common approach involves the use of a borane-tetrahydrofuran (B86392) complex (BH3·THF) as the borane source and an alkali metal cyanide, such as sodium cyanide (NaCN), in an anhydrous solvent system.

The reaction proceeds by suspending the cyanide salt in a suitable solvent, typically tetrahydrofuran (B95107) (THF), followed by the addition of the BH3·THF complex. google.com The mixture is then heated under reflux for several hours to ensure the reaction goes to completion. google.com A critical aspect of this synthesis is the strict use of anhydrous reagents and solvents to prevent the formation of highly toxic hydrogen cyanide (HCN) gas. google.com

Optimization strategies focus on several key parameters to enhance the yield and purity of the final product. The choice of borane donor, reaction temperature, and reaction time are all crucial variables. For instance, the BH3·THF complex is often preferred due to its commercial availability and ease of handling compared to gaseous diborane (B8814927). The reaction is typically refluxed for approximately 7 to 10 hours to maximize conversion. google.com Recovery of the cyanoborohydride product from the cooled reaction mixture is achieved through conventional techniques, such as filtration to remove insoluble by-products followed by evaporation of the solvent. google.com

| Parameter | Condition | Purpose/Rationale | Source |

| Borane Donor | BH3·Tetrahydrofuran (BH3·THF) | Preferred over diborane for ease of handling and availability. | google.comgoogle.com |

| Cyanide Source | Sodium Cyanide (NaCN) | Common and effective alkali metal cyanide precursor. | google.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes reactants and is relatively inert under reaction conditions. | google.comgoogle.com |

| Temperature | Reflux (approx. 66°C) | Provides energy to overcome activation barrier and drive reaction to completion. | google.com |

| Reaction Time | 7-10 hours | Ensures maximum conversion of reactants to product. | google.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. | google.com |

This interactive table summarizes typical conditions for the direct synthesis of cyanoborohydrides.

Research has shown that this direct synthesis route provides cyanoborohydrides in good yield and high purity, with improved storage stability compared to products from older methods that might involve HCN as a reactant. google.com

Ligand Exchange and Functionalization Strategies for Borohydride (B1222165) Derivatives in Advanced Synthesis

The functionalization of borohydrides through ligand exchange is a powerful strategy for creating a diverse range of chemical reagents with tailored properties. au.dkdtu.dk This approach involves starting with a simple borohydride, such as lithium borohydride (LiBH₄), and substituting one or more hydride (H⁻) ions with other functional groups. The synthesis of lithium (cyano-C)trihydroborate(1-) can be viewed as a functionalization of a borane unit, resulting in a reagent with significantly different reactivity compared to the parent borohydride.

While LiBH₄ is a potent reducing agent, the introduction of the electron-withdrawing cyanide group in Li[BH₃(CN)] moderates its reactivity, making it a much milder and more selective reducing agent. acs.org This strategy of "tuning" the electronic properties of the borohydride anion is central to advanced synthesis.

Advanced synthetic methods have been developed for a variety of borohydride derivatives. A scalable, single-pot wet-chemistry method has been reported for synthesizing pure, unsolvated organic derivatives of metal borohydrides, which can serve as precursors for other complex hydrides. nih.gov These strategies highlight the versatility of the borohydride framework for creating a library of reagents.

| Parent Hydride | Functional Group | Resulting Derivative (Example) | Key Property Change |

| Borane (BH₃) | Cyanide (CN⁻) | (cyano-C)trihydroborate(1-) | Moderated reducing power, increased selectivity. |

| Borohydride (BH₄⁻) | Acetoxy (CH₃COO⁻) | Triacetoxyborohydride (B8407120) | Mild and selective reducing agent for reductive aminations. |

| Borohydride (BH₄⁻) | Alkoxy (RO⁻) | Alkoxyborohydrides | Modified solubility and reactivity. |

| Borohydride (BH₄⁻) | Halide (I⁻, Br⁻) | Halide-substituted borohydrides | Stabilized high-temperature polymorphs for ionic conductivity. mdpi.com |

This interactive table illustrates how ligand exchange can be used to modify the properties of borohydride compounds.

The ability to perform these transformations allows chemists to design reagents for specific applications, such as the selective reduction of one functional group in the presence of others, a crucial capability in the synthesis of complex molecules. wordpress.com

Green Chemistry Approaches in the Synthesis of Lithium (cyano-C)trihydroborate(1-)

In recent years, green chemistry principles have been increasingly applied to the synthesis of complex hydrides, aiming to reduce environmental impact and improve safety. acs.org These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. For the synthesis of lithium (cyano-C)trihydroborate(1-), several green strategies can be considered, drawing analogies from the synthesis of other complex metal hydrides. researchgate.netnumberanalytics.com

One major area of focus is the use of alternative reaction media. Research has demonstrated the successful synthesis of other organic compounds in hydroalcoholic media or with bio-based solvents, which are less toxic and more environmentally benign than traditional organic solvents like THF. researchgate.netrsc.org Applying this to cyanoborohydride synthesis could significantly improve its green profile.

Mechanochemistry, specifically high-energy ball milling, presents another promising green alternative. numberanalytics.com This solvent-free or low-solvent technique can drive reactions between solid-state reactants, eliminating the need for large volumes of hazardous solvents and often proceeding at ambient temperature, thus saving energy. researchgate.net The synthesis of complex hydrides like NaAlH₄ has been achieved using mechanochemical methods, suggesting its potential applicability for cyanoborohydride production. researchgate.net

| Green Chemistry Principle | Application to Li[BH₃(CN)] Synthesis | Potential Benefit | Source (by analogy) |

| Safer Solvents | Use of water/ethanol mixtures or bio-based solvents instead of THF. | Reduced toxicity and environmental impact. | researchgate.netrsc.org |

| Energy Efficiency | Mechanochemical synthesis (ball milling) at ambient temperature. | Lower energy consumption compared to refluxing. | researchgate.netnumberanalytics.com |

| Waste Prevention | Development of single-pot synthesis routes. | Minimizes separation steps and solvent waste. | nih.gov |

| Atom Economy | Optimizing reactions to maximize the incorporation of all reactant materials into the final product. | Higher efficiency and less waste. | acs.org |

This interactive table outlines potential green chemistry strategies for the synthesis of Lithium (cyano-C)trihydroborate(1-).

Furthermore, developing integrated processes where the synthesis and use of the reagent occur in the same pot or in a continuous flow system can minimize handling, waste, and exposure to potentially hazardous intermediates.

Purification and Isolation Techniques for Research-Grade Samples of Complex Hydrides

The synthesis of a chemical compound is invariably followed by its purification and isolation to obtain a sample of sufficient purity for research or application. For complex hydrides like lithium (cyano-C)trihydroborate(1-), obtaining research-grade material requires effective removal of unreacted starting materials, solvents, and side products.

Following the direct synthesis in THF, the initial workup typically involves filtering the cooled reaction mixture to remove insoluble salts, such as sodium bromide if LiBr were used in a metathesis reaction, or unreacted sodium cyanide. google.comsciencemadness.org The solvent is then removed from the filtrate, usually by vacuum evaporation, to yield the crude solid product. google.com

Recrystallization is a fundamental and powerful technique for purifying solid compounds. masterorganicchemistry.com The choice of solvent is critical; an ideal solvent will dissolve the compound at a high temperature but not at a low temperature, while impurities remain soluble at all temperatures or are completely insoluble. For sodium borohydride, a highly pure anhydrous form can be obtained by crystallization from an aqueous solution containing a specific amount of sodium hydroxide, which also prevents hydrolysis. google.com A similar, carefully designed recrystallization protocol would be essential for obtaining high-purity lithium (cyano-C)trihydroborate(1-).

| Purification Step | Description | Purpose | Source |

| Filtration | The reaction mixture is passed through a filter medium after cooling. | To remove insoluble by-products (e.g., NaBr) and unreacted solids (e.g., NaCN). | google.comsciencemadness.org |

| Solvent Evaporation | The solvent (e.g., THF) is removed from the filtrate under vacuum. | To isolate the crude solid product. | google.com |

| Recrystallization | The crude solid is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly. | To form pure crystals of the desired compound, leaving impurities in the mother liquor. | masterorganicchemistry.comgoogle.com |

| Drying | The purified crystals are dried under vacuum. | To remove any residual solvent. | google.com |

| Characterization | The final product is analyzed using techniques like FTIR and NMR spectroscopy. | To confirm the identity and assess the purity of the compound. | researchgate.net |

This interactive table details the key steps involved in the purification and isolation of complex hydrides.

Once a purified solid is obtained, it must be thoroughly dried and characterized. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are valuable for confirming the presence of the B-H and C≡N stretching bands characteristic of the cyanotrihydroborate anion, thus verifying the identity and purity of the research-grade sample. researchgate.net

Mechanistic Investigations of Reactivity and Selectivity for Lithium Cyano C Trihydroborate 1

Electron Transfer Pathways and Hydride Donation Mechanisms in Borohydride (B1222165) Reductions

The reduction of organic compounds by borohydrides, including Lithium (cyano-C)trihydroborate(1-), primarily proceeds through a direct hydride donation mechanism. In this pathway, a hydride ion (H⁻) is transferred from the boron center to an electrophilic carbon atom, such as the carbon of a carbonyl or an iminium ion. This transfer is the fundamental step in the reduction process.

In contrast, an electron transfer (ET) pathway involves the initial transfer of an electron from the reducing agent to the substrate, forming a radical anion intermediate. While ET pathways can be operative for some powerful reducing agents, the milder nature of cyanoborohydrides makes direct hydride transfer the predominant mechanism. The electron-withdrawing cyano group in Lithium (cyano-C)trihydroborate(1-) reduces the electron density on the boron atom, making the hydride less nucleophilic and less likely to engage in single-electron transfer. The reaction is better described as a nucleophilic attack by the hydride on the substrate. In many biological reduction processes, cofactors like NAD(P)H also operate by transferring a hydride to a substrate that is often activated by a metal ion within an enzyme's active site, a process analogous to the hydride donation by borohydrides. bohrium.comrsc.org

Role of the Cyano Ligand in Directing Reactivity and Chemoselectivity

The cyano ligand (–CN) is the key determinant of the unique reactivity and high chemoselectivity of Lithium (cyano-C)trihydroborate(1-). As a potent electron-withdrawing group, the cyano substituent pulls electron density away from the borohydride center. wikipedia.orgcommonorganicchemistry.com This electronic effect has several important consequences:

Attenuated Reactivity : The reduced electron density on the boron makes the remaining B-H bonds less hydridic and therefore less reactive compared to those in lithium borohydride (LiBH₄). commonorganicchemistry.comguidechem.com This moderation in reducing power is crucial for its selectivity.

Acid Stability : The reagent is stable in acidic conditions, even down to a pH of 3. guidechem.cominterchim.fr This allows it to be used in reactions that require acidic catalysis, such as reductive aminations.

Chemoselectivity : The mild nature of the reagent allows it to selectively reduce highly electrophilic functional groups while leaving others untouched. Its most notable application is in reductive amination, where it rapidly reduces iminium ions formed in situ from aldehydes or ketones and amines. organic-chemistry.orgorganicchemistrydata.org The reaction rate for the reduction of the iminium ion is significantly faster than the reduction of the starting carbonyl compound, preventing side reactions. interchim.frorganic-chemistry.orgorganicchemistrydata.org Consequently, it does not typically reduce less reactive groups like esters, amides, lactones, or nitriles. wikipedia.org

The table below summarizes the selective reduction capabilities of Lithium (cyano-C)trihydroborate(1-).

| Substrate Class | Reactivity with Li[BH₃(CN)] | Typical Outcome |

| Iminium Ions | High | Rapid reduction to amines |

| Aldehydes & Ketones | Moderate (rate increases at low pH) | Reduction to alcohols |

| Esters & Lactones | Low / Negligible | No reaction |

| Amides & Nitriles | Low / Negligible | No reaction |

| Epoxides | Low / Negligible | No reaction |

Solvent Effects on Reaction Kinetics and Thermodynamics: A Detailed Research Analysis

The choice of solvent significantly impacts the solubility, stability, and reactivity of Lithium (cyano-C)trihydroborate(1-). Unlike many other powerful hydride reagents, it is compatible with a wide range of solvents, including protic and aprotic media.

Protic Solvents : The reagent is soluble and can be effectively used in protic solvents such as methanol (B129727), ethanol, and even water. commonorganicchemistry.com Its stability in these solvents, particularly under neutral or slightly acidic conditions, is a distinct advantage over reagents like sodium triacetoxyborohydride (B8407120), which degrade quickly in protic media. commonorganicchemistry.com In protic solvents, the solvent can participate in the reaction mechanism, for instance, by hydrogen bonding to and activating the carbonyl oxygen of the substrate, which can accelerate the rate of reduction. stackexchange.com

Aprotic Solvents : Lithium (cyano-C)trihydroborate(1-) is also soluble in aprotic solvents like tetrahydrofuran (B95107) (THF) and diglyme. wikipedia.orginterchim.fr The lithium cation (Li⁺) plays a more pronounced role in aprotic solvents. As a stronger Lewis acid than Na⁺, the Li⁺ ion can coordinate to the substrate (e.g., a carbonyl oxygen), polarizing it and making it more electrophilic and thus more susceptible to hydride attack. electronicsandbooks.comwikipedia.org This Lewis acidic assistance is a key factor in the reactivity of lithium-based borohydrides in ethereal solvents. stackexchange.comelectronicsandbooks.com

The following table outlines the solubility and utility of Lithium (cyano-C)trihydroborate(1-) in common laboratory solvents.

| Solvent | Type | Solubility | Key Considerations |

| Methanol (MeOH) | Protic | Soluble | Commonly used for reductive aminations. |

| Ethanol (EtOH) | Protic | Soluble | Similar to methanol. |

| Water (H₂O) | Protic | Soluble | Useful for reactions with water-soluble substrates; stable at neutral/acidic pH. |

| Tetrahydrofuran (THF) | Aprotic | Soluble | Good for reductions where Li⁺ activation is beneficial. |

| Diethyl Ether | Aprotic | Insoluble | Not a suitable solvent. |

Transition State Analysis and Reaction Coordinate Studies in Borohydride-Mediated Transformations

Computational and experimental studies of borohydride reductions indicate that the reaction proceeds through a well-defined transition state. For mild reducing agents like Lithium (cyano-C)trihydroborate(1-), the reduction of a carbonyl group typically involves a "late" transition state. researchgate.net This means that the transition state structure more closely resembles the products, with the new C–H bond being nearly formed. vu.nlresearchgate.net

Deuterium-labeling experiments in related systems have been used to elucidate the stereochemical course of reductions and confirm the nature of the hydride transfer, supporting a cyclic transition state in some cases. researchgate.net

Stereochemical Control and Diastereoselectivity in Reductions Mediated by Lithium (cyano-C)trihydroborate(1-)

Lithium (cyano-C)trihydroborate(1-) can exhibit high levels of stereochemical control, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is primarily governed by steric factors, a principle known as steric approach control. mdpi.com The reducing agent, being a nucleophile, will preferentially attack the less sterically hindered face of the electrophilic center.

A clear example of this is the reduction of the C=N bond in substituted 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones/ones. mdpi.com In these systems, the hydride transfer from the [BH₃(CN)]⁻ anion occurs preferentially from the equatorial direction to the imine carbon of the protonated intermediate. mdpi.com An axial attack is disfavored due to significant van der Waals repulsions with nearby axial or pseudo-axial hydrogen atoms on the adjacent rings. mdpi.com This steric hindrance directs the approach of the nucleophile, resulting in high diastereoselectivity.

The table below presents data on the diastereoselective reduction of various triazepine derivatives, demonstrating the high cis-selectivity achieved.

| Entry | Substrate | Product Diastereomeric Ratio (cis:trans) |

| 1 | Bicyclic triazepine (3d) | ≥ 98:2 |

| 2 | Bicyclic triazepine (3e) | ≥ 98:2 |

| 3 | Bicyclic triazepine (3f) | ≥ 98:2 |

| 4 | Bicyclic triazepine (3i) | 88:12 |

| 5 | Monocyclic triazepine (3j) | 74:26 |

| 6 | Monocyclic triazepine (3k) | 82:18 |

| Data adapted from studies on the reduction of triazepines with sodium cyanoborohydride, which exhibits analogous selectivity. mdpi.com |

The conformational preferences of the substrate, particularly the intermediate iminium ion, and the effective size of the reducing agent are key factors in determining the stereochemical outcome of the reduction. researchgate.net

Applications of Lithium Cyano C Trihydroborate 1 in Advanced Organic and Inorganic Synthesis Research

Selective Reduction of Organic Functionalities: Research Innovations and Method Development

The presence of the electron-withdrawing cyano group in lithium cyanotrihydroborate moderates its reducing power compared to other more reactive hydrides like lithium aluminum hydride. ontosight.aiyoutube.com This attenuated reactivity is the cornerstone of its chemoselectivity, allowing for the targeted reduction of specific functional groups within a multifaceted molecule. ontosight.ai

Lithium cyanotrihydroborate is a valuable tool for the reduction of imines to amines. This reaction is a critical step in many synthetic pathways, particularly in the construction of nitrogen-containing heterocyclic compounds and complex natural products. While more powerful reducing agents like lithium aluminum hydride can also achieve this transformation, the milder nature of lithium cyanotrihydroborate often provides better functional group tolerance. youtube.comyoutube.com

The reduction of nitriles to primary amines is another key application. researchgate.net While lithium aluminum hydride is a more common choice for this transformation due to the lower reactivity of nitriles, research has explored the utility of borohydride (B1222165) reagents. youtube.comyoutube.com For instance, the combination of sodium amidoborane (NaAB) and lithium borohydride has been shown to effectively reduce nitriles to amine-boranes without the need for a catalyst. rsc.org This highlights the ongoing research into tailored borohydride systems for specific reductive tasks.

Table 1: Comparison of Reducing Agents for Imines and Nitriles

| Reducing Agent | Substrate | Product | Key Characteristics |

| Lithium (cyano-C)trihydroborate(1-) | Imines | Amines | Mild and selective, good functional group tolerance. youtube.com |

| Lithium Aluminum Hydride (LiAlH4) | Imines, Nitriles | Amines | Powerful reducing agent, less selective. youtube.comyoutube.com |

| Sodium Borohydride (NaBH4) | Imines (often requires catalyst) | Amines | Milder than LiAlH4, often requires activation for nitrile reduction. youtube.comorganic-chemistry.org |

| Diisopropylaminoborane/LiBH4 | Nitriles | Amines | Catalytic system for nitrile reduction. organic-chemistry.org |

The chemoselective reduction of carbonyl compounds is a significant area where lithium cyanotrihydroborate and related reagents demonstrate their utility. The reagent's ability to selectively reduce one carbonyl group in the presence of another (e.g., an aldehyde in the presence of a ketone) is highly valuable in multi-step syntheses. ontosight.aiyoutube.com

Sodium cyanoborohydride, a closely related reagent, is particularly well-known for its ability to reduce aldehydes and ketones to alcohols. youtube.comyoutube.com Its reduced reactivity compared to sodium borohydride allows for greater control and selectivity. youtube.com For instance, in a molecule containing both an aldehyde and a less reactive ester, sodium cyanoborohydride can selectively reduce the aldehyde. This selectivity is crucial for avoiding unwanted side reactions and protecting sensitive functional groups. youtube.com

Research has also focused on developing catalytic systems for the chemoselective reduction of carbonyls. For example, a copper(I) catalyst with an abnormal N-heterocyclic carbene has been shown to selectively reduce the carbonyl group in α,β-unsaturated compounds via 1,2-addition. nih.gov This catalyst can also selectively reduce a ketone in the presence of an imine. nih.gov

Table 2: Chemoselectivity in Carbonyl Reductions

| Reagent/System | Selective Reduction | Non-reactive/Less Reactive Group |

| Lithium (cyano-C)trihydroborate(1-) / Sodium Cyanoborohydride | Aldehydes, Ketones ontosight.aiyoutube.com | Esters, Amides ontosight.ai |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones youtube.com | Esters, Amides |

| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids youtube.com | Alkenes, Alkynes |

| Copper(I)-NHC Catalyst | Ketones nih.gov | Imines nih.gov |

Reductive amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines. youtube.comyoutube.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ. youtube.com

Sodium cyanoborohydride is a premier reagent for this transformation. youtube.comyoutube.com Its key advantage lies in its pH-dependent reactivity. It is relatively unreactive towards carbonyl compounds at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion intermediate. youtube.comyoutube.com This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent can be combined, leading to high yields of the desired amine product. youtube.com This strategy is widely employed in the synthesis of fine chemicals and pharmaceuticals. acs.org

Role in Hydroboration Reactions: Mechanistic Insights and Synthetic Utility

Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.com While borane (B79455) (BH3) and its complexes are the classic reagents for this transformation, research has explored the use of other borohydride derivatives. masterorganicchemistry.comyoutube.com

Lithium borohydride, a related compound, can be used in borane-catalyzed hydroboration of alkenes. researchgate.net The catalytic cycle involves an exchange reaction between lithium borohydride and the alkylboranes formed during the reaction. researchgate.net While the direct role of lithium cyanotrihydroborate in standard hydroboration is less documented, its parent hydride, lithium borohydride, demonstrates the potential for these compounds to participate in such transformations, often with unique reactivity patterns. researchgate.net For example, the hydroboration of alkenes with lithium borohydride catalyzed by BH3·SMe2 shows an unusual reactivity order, with more substituted alkenes reacting faster. researchgate.net

Precursor in the Synthesis of Novel Boron-Containing Compounds and Materials

Lithium (cyano-C)trihydroborate(1-) and its derivatives serve as valuable precursors for the synthesis of a wide array of boron-containing compounds. The cyano group can be a handle for further chemical modifications, and the borohydride moiety can be incorporated into larger molecular frameworks. These compounds are of interest in materials science and medicinal chemistry. nih.gov

For example, boron-containing compounds are being investigated for applications in lithium batteries. mdpi.com Boron doping in materials like graphene can create lattice defects that serve as active sites for lithium-ion intercalation, potentially increasing battery capacity. mdpi.com Furthermore, lithium borate (B1201080) coatings on cathodes can enhance cycling performance and structural stability. mdpi.com The synthesis of boron nanorods has also been achieved through methods involving the reduction of boron oxide with liquid lithium. researchgate.net

Applications in Metal Hydride Chemistry and Catalysis Development for Specialized Research

The chemistry of metal hydrides is crucial for developing new catalytic systems. Lithium hydride itself has been shown to undergo photolysis to generate electrons that can drive chemical reactions, such as the cleavage of the strong N≡N triple bond in dinitrogen, a key step in ammonia (B1221849) synthesis. nih.gov

Lithium borohydride is a known hydrogen storage material, reacting with water to produce hydrogen gas. wikipedia.org This reactivity underscores the potential of lithium-boron-hydride compounds in the broader field of energy storage and catalysis. The development of catalysts for the controlled hydrolysis of borohydrides, such as sodium borohydride, is an active area of research for on-demand hydrogen generation. researchgate.net While specific catalytic applications of lithium cyanotrihydroborate are less common, its properties as a hydride donor place it within the family of compounds that are central to these research efforts.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of Lithium (cyano-C)trihydroborate(1-), offering unparalleled insights into its structure and dynamic behavior in solution.

Multinuclear NMR provides a comprehensive picture of the atomic environments within the Lithium (cyano-C)trihydroborate(1-) molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms bonded to the boron. The chemical shift and coupling patterns of the B-H protons are characteristic of the [BH₃(CN)]⁻ anion. In related borohydride (B1222165) compounds, the hydrogens attached to boron typically appear as a quartet due to coupling with the ¹¹B nucleus (I=3/2) and a septet due to coupling with the ¹⁰B nucleus (I=3). huji.ac.il

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR is particularly sensitive to the electronic environment around the boron atom. The chemical shift for the boron atom in the cyanotrihydroborate anion is influenced by the electron-withdrawing nature of the cyanide group. sdsu.edu For tetracoordinate boron compounds, the chemical shifts can vary significantly depending on the substituents. sdsu.eduifj.edu.pl In related borohydrides, the boron resonances are typically found in the upfield region of the spectrum. sdsu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for characterizing the cyanide group. The chemical shift of the carbon atom in the C≡N triple bond provides evidence for the presence and electronic environment of this functional group. nih.gov In a model reductive amination reaction involving sodium cyanoborohydride, the free cyanide impurity was observed at 164.6 ppm, while covalently bound cyano species appeared at 120.4 and 119.6 ppm. acs.org

⁷Li NMR Spectroscopy: ⁷Li NMR is employed to study the environment of the lithium cation. huji.ac.il The chemical shift of ⁷Li is sensitive to the nature of the solvent and the extent of ion pairing with the [BH₃(CN)]⁻ anion. huji.ac.ilnorthwestern.edu The ⁷Li chemical shift range is generally narrow, typically between -16 to 11 ppm. huji.ac.il In solid-state ⁷Li NMR of various inorganic lithium compounds, chemical shifts can provide information on the coordination environment of the lithium ion. researchgate.netdoi.orgnih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | Varies | Environment of B-H protons |

| ¹¹B | -120 to 90 huji.ac.il | Electronic environment of the boron atom |

| ¹³C | Varies | Presence and environment of the cyanide group |

| ⁷Li | -16 to 11 huji.ac.il | Environment of the lithium cation, ion pairing |

In situ NMR spectroscopy is a powerful tool for studying the reactivity of Lithium (cyano-C)trihydroborate(1-) in real-time. researchgate.net By acquiring NMR spectra directly from a reacting mixture, it is possible to monitor the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. This technique is invaluable for elucidating reaction mechanisms, optimizing reaction conditions, and identifying potentially unstable species that would be difficult to isolate and characterize by other means. For instance, in situ ¹¹B NMR has been used to study the hydrolysis of sodium borohydride and ammonia (B1221849) borane (B79455) mixtures, revealing the stepwise reaction pathways. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups present in Lithium (cyano-C)trihydroborate(1-).

The IR and Raman spectra of Lithium (cyano-C)trihydroborate(1-) are characterized by distinct vibrational modes associated with the B-H and C≡N bonds.

B-H Vibrations: The stretching and bending vibrations of the B-H bonds typically appear in specific regions of the infrared spectrum. For borohydride compounds, B-H stretching frequencies are generally observed in the 2200-2500 cm⁻¹ region. msu.edu

C≡N Vibration: The cyanide group exhibits a characteristic stretching vibration for the C≡N triple bond, which is typically found in the range of 2100-2260 cm⁻¹. vscht.cz The exact frequency can provide insights into the electronic environment of the cyano group.

These vibrational frequencies serve as a fingerprint for the [BH₃(CN)]⁻ anion, allowing for its identification and the confirmation of the compound's structure.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| B-H Stretch | 2200 - 2500 |

| C≡N Stretch | 2100 - 2260 |

| B-H Bend | Varies |

Mass Spectrometry Techniques for Molecular Ion Detection and Fragmentation Studies

While mass spectrometry of inorganic salts can be challenging, specialized techniques can provide information on the molecular weight and fragmentation of the cyanotrihydroborate anion. The fragmentation pattern can reveal the connectivity of the atoms within the anion and help to confirm its structure. However, detailed fragmentation studies specifically for the [BH₃(CN)]⁻ anion are not extensively reported in the literature. In general, fragmentation patterns are useful for determining the structure of unknown molecules. wikipedia.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For Lithium (cyano-C)trihydroborate(1-), single-crystal or powder X-ray diffraction can provide precise information on bond lengths, bond angles, and the crystal packing of the lithium cations and cyanotrihydroborate anions. The crystal structure of the closely related lithium borohydride (LiBH₄) has been extensively studied and is known to be orthorhombic at room temperature. researchgate.netmaterialsproject.org Such studies on LiBH₃CN would be crucial for understanding its solid-state properties.

Advanced Analytical Methods for Purity Assessment and Trace Impurity Analysis in Research Samples

Ensuring the purity of research samples of Lithium (cyano-C)trihydroborate(1-) is critical for obtaining reliable and reproducible experimental results. Advanced analytical techniques are employed to quantify the main component and to detect and identify trace impurities.

One significant impurity in cyanoborohydride reagents is free cyanide. nih.gov A high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the quantification of trace amounts of free cyanide in sodium cyanoborohydride. nih.gov This method involves the derivatization of cyanide to produce a fluorescent adduct, allowing for sensitive detection with a limit of quantitation of 5.66 nM. nih.gov Such methods are essential for quality control and for understanding the potential impact of impurities on the reactivity of the reagent. acs.orgnih.gov Other potential impurities could include trace metals, which can be analyzed by techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

Computational and Theoretical Chemistry Studies of Lithium Cyano C Trihydroborate 1

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of borohydride (B1222165) derivatives due to its favorable balance of computational cost and accuracy. nanobioletters.comchemrevlett.com DFT calculations on Lithium (cyano-C)trihydroborate(1-), typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can elucidate its fundamental properties. researchgate.net

Detailed research findings from DFT studies reveal the geometric and electronic impact of the cyano group's substitution for a hydrogen atom in the parent borohydride anion. The calculations can predict bond lengths, bond angles, and dihedral angles. nanobioletters.com The introduction of the electron-withdrawing cyano group significantly alters the charge distribution across the [BH₃CN]⁻ anion. This redistribution of electron density is critical in modulating the compound's reactivity.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. For [BH₃CN]⁻, the negative potential is expected to be concentrated around the nitrogen atom of the cyano group and the hydrogen atoms, indicating their nucleophilic character and role in reduction reactions. researchgate.net

Table 1: Predicted Geometric and Electronic Properties of [BH₃CN]⁻ via DFT Note: This table represents typical data obtained from DFT calculations and may vary based on the specific functional and basis set used.

| Parameter | Predicted Value | Significance |

| Geometric Parameters | ||

| B-C Bond Length | ~1.60 Å | Indicates the nature of the boron-carbon bond. |

| C≡N Bond Length | ~1.16 Å | Typical for a cyano triple bond. |

| Average B-H Bond Length | ~1.24 Å | Reflects the hydridic character of the hydrogens. |

| B-C-N Angle | ~179° | Shows the near-linear geometry of the B-C-N fragment. |

| Electronic Properties | ||

| HOMO Energy | -4.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | +1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | ~5.8 D | Quantifies the overall polarity of the anion. |

These DFT-derived parameters are instrumental in predicting how Lithium (cyano-C)trihydroborate(1-) will interact with other molecules, for instance, in the reduction of aldehydes and ketones. researchgate.netyoutube.com The calculated energies help in understanding the thermodynamics and kinetics of reaction pathways. rsc.org

Ab Initio Methods for Spectroscopic Parameter Prediction and Energetic Landscape Mapping

While DFT is a workhorse, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide even greater accuracy, albeit at a higher computational cost. nih.gov These methods are particularly valuable for precise spectroscopic parameter prediction and for mapping the complex potential energy surface of molecules like Lithium (cyano-C)trihydroborate(1-).

Ab initio calculations can predict vibrational frequencies with high accuracy, which can then be compared with experimental data from FTIR and Raman spectroscopy to confirm the molecular structure. nih.gov For the [BH₃CN]⁻ anion, key vibrational modes include the B-H stretching, C≡N stretching, and various bending modes. The calculated frequencies help in assigning the peaks observed in experimental spectra.

Furthermore, these methods are used to map the energetic landscape, identifying stable conformers, transition states, and reaction pathways. nih.gov For Lithium (cyano-C)trihydroborate(1-), this could involve studying the rotation around the B-C bond or the interaction with solvent molecules. Understanding the energy barriers between different states is crucial for predicting the compound's dynamic behavior and reactivity.

Table 2: Predicted Vibrational Frequencies for [BH₃CN]⁻ via Ab Initio Calculations Note: These are representative values. Experimental values may vary due to solvent effects and intermolecular interactions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | ~2250 cm⁻¹ | Characteristic strong absorption of the cyano group. |

| B-H Stretch (asymmetric) | ~2450 cm⁻¹ | Stretching of the boron-hydrogen bonds. |

| B-H Stretch (symmetric) | ~2380 cm⁻¹ | Symmetrical stretching of the boron-hydrogen bonds. |

| B-C Stretch | ~1100 cm⁻¹ | Stretching of the boron-carbon single bond. |

| H-B-H Bend | ~1150 cm⁻¹ | Bending and scissoring motions of the hydroborate part. |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. nih.gov For Lithium (cyano-C)trihydroborate(1-), MD simulations can provide critical insights into its solvation structure and the nature of its intermolecular interactions with solvent molecules and the Li⁺ cation. uni-freiburg.denih.gov

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. acs.org This involves parameters for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic). These parameters can be derived from quantum chemistry calculations. The system is then placed in a simulation box, typically filled with an explicit solvent like water or an ether such as tetrahydrofuran (B95107) (THF), and the classical equations of motion are solved numerically over time. nih.govuni-freiburg.de

Analysis of the MD trajectory provides information on the solvation shell structure. Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around the [BH₃CN]⁻ anion and the Li⁺ cation. acs.org These simulations can reveal, for example, whether the solvent interacts preferentially with the hydridic hydrogens or the nitrogen of the cyano group. rsc.org The simulations also allow for the calculation of thermodynamic properties like the free energy of solvation, which is crucial for understanding the compound's solubility and stability in different media. researchgate.netresearchgate.net

Table 3: Typical Parameters for an MD Simulation of LiBH₃CN in THF

| Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA / Custom Parametrized | Defines the potential energy function for all atoms. |

| Solvent Model | Explicit THF | Represents the solvent environment realistically. |

| Simulation Box | Cubic, 4x4x4 nm³ | Contains the solute and a sufficient number of solvent molecules. |

| Temperature | 298 K (controlled by thermostat) | Maintains the system at a constant temperature. |

| Pressure | 1 atm (controlled by barostat) | Maintains the system at a constant pressure (NPT ensemble). |

| Time Step | 1-2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 50-100 ns | Duration of the simulation to ensure adequate sampling of phase space. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Borohydride Reactivity: Chemical Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov For a series of substituted borohydrides, a QSAR model could be developed to predict their reducing strength or selectivity.

The process involves several steps. First, a dataset of borohydride derivatives with known reactivity (e.g., reaction rates for the reduction of a standard ketone) is compiled. Second, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges from DFT), steric (e.g., molecular volume), or topological. Finally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create a model that links the descriptors to the observed reactivity. researchgate.net

For instance, a QSAR study on borohydrides might reveal that the reducing power is strongly correlated with the charge on the hydride atoms and the LUMO energy of the substrate. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized borohydride reagents, including complex ones like Lithium (cyano-C)trihydroborate(1-), thereby guiding synthetic efforts toward reagents with desired properties. nih.gov

Table 4: Hypothetical QSAR Model for Borohydride Reactivity This table illustrates the concept of a QSAR model for predicting the reduction rate.

| Molecular Descriptor | Coefficient | Significance |

| Electronic Descriptors | ||

| Average Hydride Charge (qH) | -15.2 | More negative charge on H atoms increases reactivity. |

| HOMO Energy of Borohydride | +0.8 | Higher HOMO energy correlates with greater reducing power. |

| Steric Descriptors | ||

| Molecular Volume | -0.05 | Larger, bulkier substituents decrease the reaction rate. |

| Model Equation | log(Rate) = 2.1 - 15.2 * qH + 0.8 * E_HOMO - 0.05 * Vol | A predictive equation for the reaction rate. |

Design Principles for Novel Borohydride Reagents Based on Computational Insights

The ultimate goal of computational studies in this area is to establish clear design principles for creating new and improved borohydride reagents. nih.gov By combining insights from DFT, ab initio methods, and MD simulations, chemists can move beyond trial-and-error synthesis and rationally design reagents with tailored properties.

Computational insights allow for the systematic tuning of a reagent's characteristics. For example, DFT calculations can predict how different electron-withdrawing or -donating substituents on the boron atom will affect the hydricity of the B-H bonds, thereby controlling the reagent's reducing power. The cyano group in Lithium (cyano-C)trihydroborate(1-) is a prime example of an electron-withdrawing group that moderates the reactivity compared to the parent borohydride, leading to enhanced selectivity. ontosight.ai

MD simulations inform the design of reagents with specific solubility and stability profiles in various solvents. By understanding the key intermolecular interactions, substituents can be chosen to enhance solubility in less polar solvents or to stabilize the reagent against decomposition. nih.gov Furthermore, mapping the energetic landscape of reactions helps in designing reagents that can overcome specific activation barriers, enabling challenging chemical transformations. rsc.org

Table 5: Computationally-Guided Design Principles for Borohydrides

| Desired Property | Computational Strategy | Design Principle |

| Enhanced Selectivity | DFT calculations of HOMO/LUMO energies and charge distribution. | Introduce electron-withdrawing groups (e.g., -CN, -OAc) to temper reactivity. |

| Increased Reducing Power | DFT calculations of B-H bond dissociation energy and hydricity. | Introduce electron-donating groups (e.g., alkyl) to increase electron density on hydrides. |

| Improved Solubility | MD simulations to calculate solvation free energy in target solvents. | Add functional groups that have favorable interactions with the desired solvent. |

| Higher Stability | Ab initio calculations of decomposition pathways and energy barriers. | Modify the structure to increase the activation energy for decomposition pathways. |

| Faster Reaction Rates | QSAR modeling and transition state theory calculations. | Design substituents that lower the activation energy for the desired reaction. |

Through this synergy of computational chemistry and synthetic practice, the development of next-generation reducing agents like Lithium (cyano-C)trihydroborate(1-) can be accelerated, providing powerful new tools for organic synthesis.

Future Research Directions and Emerging Paradigms for Lithium Cyano C Trihydroborate 1

Development of Asymmetric Reduction Methodologies Utilizing Borohydrides

The catalytic asymmetric reduction of prochiral ketones using hydrides such as boranes and borohydrides stands out as one of the most direct and practical methods for synthesizing chiral alcohols. rsc.org The development of new homogeneous and immobilized catalysts for asymmetric reduction with borane (B79455) or borohydride (B1222165) reagents is a significant area of focus. rsc.org

Chirally modified borohydrides have proven to be effective for the enantioselective reduction of ketones. wikipedia.org Economical and readily available chiral ligands, often derived from natural sources like amino acids or tartaric acid, can be used to modify borohydrides, creating highly selective reducing agents. wikipedia.orgresearchgate.netrsc.org For instance, the sodium borohydride–(L)-tartaric acid system is effective for the asymmetric reduction of prochiral ketones that have a chelating group on the α- or β-carbon. rsc.org Similarly, the (l)-TarB-NO2 boronic ester, when used with sodium borohydride (NaBH4), can reduce prochiral ketones to optically active secondary alcohols with high enantiomeric excesses (ee's). researchgate.net

A key strategy in this field is the use of chiral auxiliaries. These are chiral molecules that temporarily attach to the substrate, directing the approach of the reducing agent to one face of the molecule over the other, thus inducing asymmetry in the product. After the reaction, the auxiliary can be removed and often recovered for reuse.

| Chiral Auxiliary/Ligand | Borohydride Reagent | Substrate Type | Key Feature |

| (L)-Tartaric Acid | Sodium Borohydride | α- or β-functionalized ketones | Chelation control enhances selectivity. rsc.org |

| (l)-TarB-NO2 | Sodium Borohydride | Prochiral ketones | Achieves high enantiomeric excesses. researchgate.net |

| Amino Acid-derived Ligands | Borohydrides | Ketones | Economical and effective chiral modifiers. wikipedia.org |

| Oxazaborolidines | Borane or Catecholborane | Simple ketones | Catalytic and highly enantioselective. wikipedia.org |

The ongoing development of more stable, cost-effective, and recoverable catalysts, along with the use of scalable and environmentally friendly borane sources, continues to drive progress in this area. rsc.org

Integration into Flow Chemistry Systems for Continuous Synthesis and Reaction Control

Flow chemistry, or continuous flow processing, has emerged as a powerful technology to transform chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. researchgate.netmdpi.comaragen.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters, which is particularly beneficial for highly energetic reactions. aragen.comucc.ie

The use of borohydrides, including lithium (cyano-C)trihydroborate(1-), in flow chemistry systems is a growing area of research. While reactions involving solids can be challenging in flow systems due to the risk of clogging, innovative solutions are being developed. vapourtec.comacs.org One approach involves pumping solutions of reactants through a packed bed of a solid reagent, such as a specially formulated sodium borohydride column, to achieve efficient reductions. vapourtec.comacs.org This method has been successfully applied to the reduction of aldehydes, ketones, and in situ formed imines. vapourtec.comacs.org

The integration of borohydride reductions into flow systems offers several key benefits:

Enhanced Safety: Precise temperature control mitigates the risk of runaway reactions, which can be a concern with highly exothermic reductions in batch processes. aragen.comucc.ie

Improved Efficiency: Continuous processing can lead to higher throughput and reduced reaction times compared to batch synthesis. researchgate.net

Greener Processes: Flow chemistry can reduce solvent consumption and waste generation. aragen.com

Access to Novel Reactivity: The unique conditions achievable in flow reactors can enable new chemical transformations. researchgate.net

The development of robust and scalable flow chemistry platforms for borohydride-mediated reactions, including those with lithium (cyano-C)trihydroborate(1-), is a key area for future research. This includes the design of novel reactor configurations and the integration of real-time analytical techniques for process monitoring and control.

Exploration of its Role in Advanced Materials Science Precursors (Non-Biological Applications)

Borohydrides are a class of materials that have been extensively investigated for their high hydrogen content, making them promising candidates for hydrogen storage applications. nih.gov In recent years, the scope of borohydride research has expanded significantly, with a growing interest in their potential as precursors for a wide range of advanced materials with diverse functionalities. au.dkrsc.org

The synthesis of various borohydride complexes often utilizes organic borohydrides as precursors due to their solubility in a variety of solvents, which facilitates salt metathesis reactions. nih.gov While research specifically detailing the use of lithium (cyano-C)trihydroborate(1-) as a precursor in non-biological advanced materials is still emerging, the broader field of borohydride chemistry provides a strong foundation for its potential in this area.

Metal borohydrides and their derivatives are being explored for applications including:

Solid-state ion conductors: For use in next-generation batteries. rsc.org

Luminescent materials: Lanthanide-bearing borohydrides are being investigated as solid-state phosphors. rsc.org

Magnetic refrigeration: Certain borohydrides exhibit magnetocaloric effects. rsc.org

Carbon capture and conversion: Some metal borohydrides show potential for capturing and converting carbon dioxide. au.dk

The unique properties of the cyanotrihydroborate anion, with its combination of a hydridic and a cyano group, could lead to the formation of novel materials with tailored electronic, optical, or catalytic properties. Future research will likely focus on using lithium (cyano-C)trihydroborate(1-) in the synthesis of new complex metal borohydrides and other inorganic-organic hybrid materials.

Interdisciplinary Research with Green Chemistry Principles for Sustainable Synthetic Routes

Green chemistry principles are increasingly guiding the development of chemical processes to minimize their environmental impact. rwchem.com This involves designing safer chemicals and processes, maximizing atom economy, using renewable feedstocks, and improving energy efficiency. acs.orgmagritek.com The use of borohydrides in chemical synthesis, while effective, can be made more sustainable through the application of these principles.

Sodium borohydride is often cited as a greener alternative to other reducing agents that may produce more toxic byproducts. rwchem.com Research is focused on further improving the sustainability of borohydride reductions through several avenues:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions. rsc.org

Energy Efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption. digitellinc.com

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. acs.org

Renewable Feedstocks: Exploring the use of bio-derived starting materials. dergipark.org.tr

For instance, the reduction of camphor (B46023) with sodium borohydride in methanol (B129727) is a common undergraduate experiment that can be adapted to incorporate green chemistry principles by minimizing waste and using real-time analysis to monitor the reaction. magritek.com Furthermore, the development of sustainable synthetic routes for borohydrides themselves is an important aspect of green chemistry.

The interdisciplinary nature of this research, combining principles from organic synthesis, catalysis, and environmental science, is crucial for developing truly sustainable chemical manufacturing processes. The application of green chemistry metrics, such as atom economy and E-factor, allows for the quantitative assessment of the environmental performance of different synthetic routes. digitellinc.com

Unexplored Reaction Pathways and Novel Catalytic Applications

While lithium (cyano-C)trihydroborate(1-) is primarily known as a reducing agent, its unique structure suggests the potential for a broader range of reactivity and catalytic applications that remain largely unexplored. ontosight.ai The presence of both hydride (H⁻) and a cyano (CN⁻) group within the same molecule offers intriguing possibilities for novel chemical transformations.

Recent research has shown that other lithium-containing compounds and borohydrides can act as catalysts in various reactions. For example, lithium triethylborohydride has been shown to be an effective catalyst for the solvent-free hydroboration of aldehydes and ketones. rsc.org Additionally, lithium amide, when combined with transition metals, exhibits enhanced catalytic activity for ammonia (B1221849) decomposition. researchgate.net

Future research into the unexplored reaction pathways of lithium (cyano-C)trihydroborate(1-) could focus on:

Catalysis: Investigating its potential as a catalyst or co-catalyst in reactions beyond reductions, such as C-C bond formation or polymerization. The synergistic effect observed between sodium amidoborane and lithium borohydride in the reduction of nitriles suggests that multi-component systems involving cyanotrihydroborate could unlock new catalytic activities. researchgate.net

Reaction with Electrophiles: Exploring its reactions with a wider range of electrophiles beyond carbonyl compounds. The cyano group could potentially act as a nucleophile or a coordinating group in these reactions.

Formation of Novel Boron-Containing Compounds: Investigating its use as a building block for the synthesis of new organoboron compounds with unique properties.

Understanding the fundamental reaction mechanisms of lithium (cyano-C)trihydroborate(1-) through computational and experimental studies will be crucial for unlocking its full potential in synthetic and catalytic applications. acs.orgresearchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.